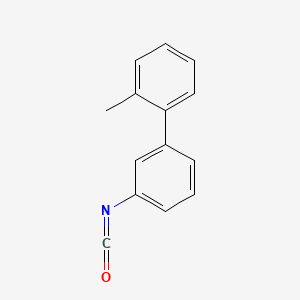
1-(3-Isocyanatophenyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Isocyanatophenyl)-2-methylbenzene is an organic compound belonging to the class of isocyanates It is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring, which is further substituted with a methyl group
Vorbereitungsmethoden
The synthesis of 1-(3-Isocyanatophenyl)-2-methylbenzene can be achieved through several methods:
Phosgenation Method: This involves the reaction of an amine with phosgene to produce the isocyanate.
Curtius, Hofmann, and Lossen Rearrangement: These rearrangement reactions involve the conversion of acyl azides, amides, or oximes into isocyanates.
Double Decomposition Reactions: This method involves the reaction of an isocyanate derivative with another compound to produce the desired isocyanate.
Analyse Chemischer Reaktionen
1-(3-Isocyanatophenyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the isocyanate group into an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions, leading to the formation of ureas, carbamates, and other derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Isocyanatophenyl)-2-methylbenzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Isocyanatophenyl)-2-methylbenzene involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, allowing it to react with nucleophiles such as amines and alcohols to form ureas and carbamates. These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which enhances its reactivity .
Vergleich Mit ähnlichen Verbindungen
1-(3-Isocyanatophenyl)-2-methylbenzene can be compared with other similar compounds, such as:
3-Acetylphenyl isocyanate: This compound has a similar structure but with an acetyl group instead of a methyl group
1-Isocyanato-3-[(3-isocyanatophenyl)methyl]benzene: This compound has an additional isocyanate group attached to the benzene ring.
4-Acetylphenyl isocyanate: Similar to 3-acetylphenyl isocyanate but with the acetyl group in the para position.
These compounds share similar reactivity patterns due to the presence of the isocyanate group but differ in their specific applications and properties due to variations in their substituents.
Eigenschaften
Molekularformel |
C14H11NO |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
1-isocyanato-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H11NO/c1-11-5-2-3-8-14(11)12-6-4-7-13(9-12)15-10-16/h2-9H,1H3 |
InChI-Schlüssel |
UYZREAQIFNECFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![lithium(1+)1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B13582119.png)
![rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans](/img/structure/B13582137.png)
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
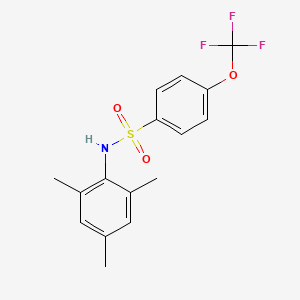
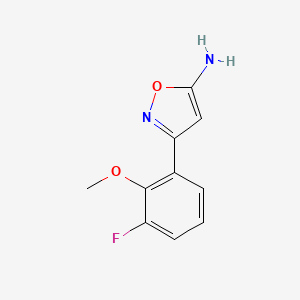
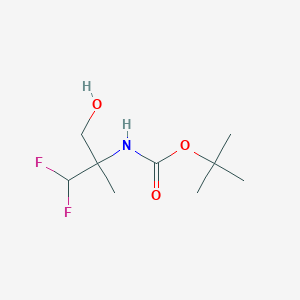
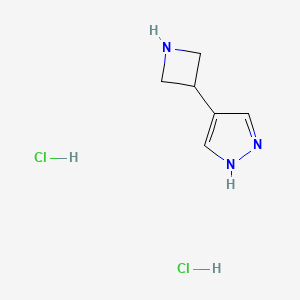

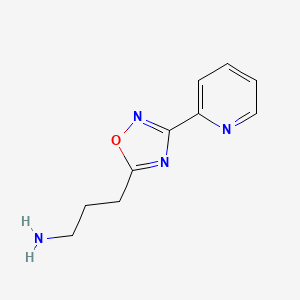
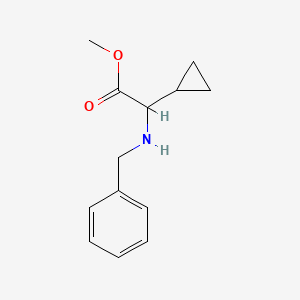
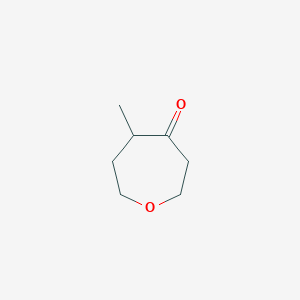
![N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamidehydrochloride](/img/structure/B13582205.png)
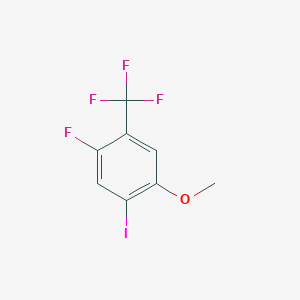
![4-[(4-Hydrazinylphenyl)methyl]morpholine](/img/structure/B13582210.png)
